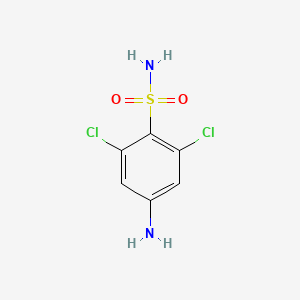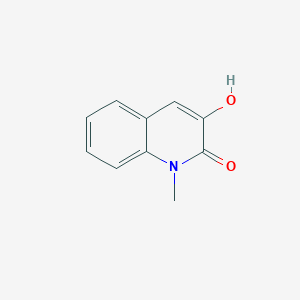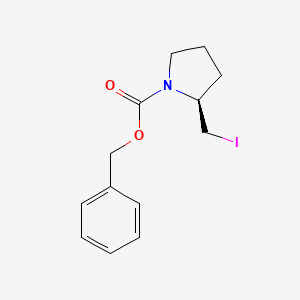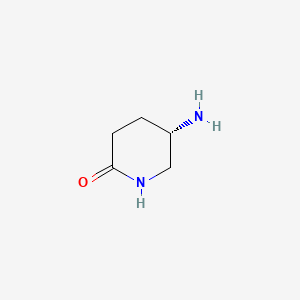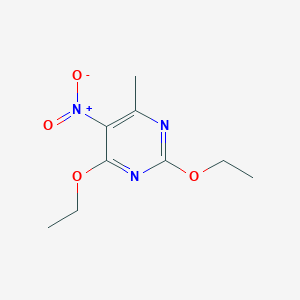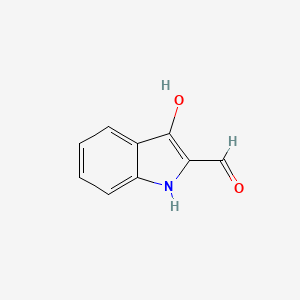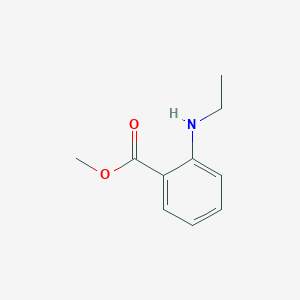
1,8-Bis(methoxymethoxy)naphthalene
説明
1,8-Bis(methoxymethoxy)naphthalene is an organic compound with the molecular formula C14H16O4 and a molecular weight of 248.27 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of potassium hydroxide at 260 °C for 1 hour, followed by a reaction at 100 °C for 0.5 hours . The second step involves the use of sodium hydride in diethyl ether and N,N-dimethyl-formamide at 0 °C, followed by a reaction at 0 - 20 °C for 6 hours .Molecular Structure Analysis
The molecular structure of this compound is based on a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The 1,8-positions of the naphthalene core are substituted with methoxymethoxy groups .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 70-71℃ . It has a molecular weight of 248.27 and a molecular formula of C14H16O4 .科学的研究の応用
Synthesis of Derivatives for Transition Metal Complexation A study by Poirier, Simard, and Wuest (1996) explored the preparation of 2,7-disubstituted derivatives of 1,8-naphthalenediol, including 1,8-bis(methoxymethoxy)naphthalene. These derivatives hold potential as ligands for complexing with transition metals. This is significant because such complexes can exhibit unique properties not found in simpler phenol-derived complexes (Poirier, Simard, & Wuest, 1996).
Naphthalene Derivatives Substituted by Group 13 Elements Hoefelmeyer, Schulte, Tschinkl, and Gabbaï (2002) reviewed the chemistry of naphthalene derivatives, such as this compound, substituted by Group 13 elements. These derivatives have applications in forming bidendate Lewis acidic hosts and can be used as scaffolds for radical formation featuring intramolecular one-electron σ-bonds (Hoefelmeyer, Schulte, Tschinkl, & Gabbaï, 2002).
Synthesis of Naphthalene Derivatives for Structural Characterization Wen-hao (2009) synthesized 1,8-bis(2-methoxylethyl)-naphthalene, a derivative of this compound, and characterized its structure using NMR and mass spectrometry. This illustrates the utility of such compounds in organic synthesis and structural analysis (Wen-hao, 2009).
Study of Molecular Interactions in Naphthalene Derivatives Nagy, Szabó, Kapovits, Kucsman, Argay, and Kălmăn (2002) investigated 1,8-bis(phenylsulfanyl)naphthalene derivatives, analyzing molecular structures and interactions like S⋯S and S⋯O close contacts. This research provides insights into the structural dynamics and potential applications in molecular engineering (Nagy, Szabó, Kapovits, Kucsman, Argay, & Kălmăn, 2002).
Enantioselective Recognition of Amines Ghosn and Wolf (2011) developed a compound from 1,8-bisphenolnaphthalene, derived from this compound, for enantioselective recognition of amines. This demonstrates the application of such compounds in chiral sensing and separation techniques (Ghosn & Wolf, 2011).
Development of Highly Basic Neutral Organic Compounds Raab, Harms, Sundermeyer, Kovačević, and Maksić (2003) studied 1,8-bis(dimethylethyleneguanidino)naphthalene, another derivative, highlighting its properties as a highly basic organic compound. This research is pivotal in the development of novel organic bases for chemical synthesis and catalysis (Raab, Harms, Sundermeyer, Kovačević, & Maksić, 2003).
Synthesis of Silanonaphthalenes Ohshita, Matsushige, Kunai, Adachi, Sakamaki, and Okita (2000) synthesized 1,8-silanonaphthalenes, derived from this compound. They explored ring-opening reactions and their potential applications in materials science, particularly in luminescent materials and electronic devices (Ohshita, Matsushige, Kunai, Adachi, Sakamaki, & Okita, 2000).
Formation of Superbasic Proton Sponges Raab, Kipke, Gschwind, and Sundermeyer (2002) investigated 1,8-bis(tetramethylguanidino)naphthalene, a variant of this compound, for its superbasic properties. This research contributes to the understanding and development of proton sponges, which have applications in acid-base chemistry and organic synthesis (Raab, Kipke, Gschwind, & Sundermeyer, 2002).
Relative Steric Effects in Organometallic Chemistry Seyferth and Vick (1977) conducted research on 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene, related to this compound, to understand the steric effects of different substituents in organometallic chemistry. This is important for designing compounds with specific steric and electronic properties (Seyferth & Vick, 1977).
Synthesis of Organic Oxidants Saitoh, Yoshida, and Ichikawa (2006) explored the electron-transfer reduction behavior of naphthalene-1,8-diylbis(diphenylmethylium), a derivative of this compound. This research has implications in organic synthesis, particularly in the development of organic oxidants and catalysis (Saitoh, Yoshida, & Ichikawa, 2006).
特性
IUPAC Name |
1,8-bis(methoxymethoxy)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-15-9-17-12-7-3-5-11-6-4-8-13(14(11)12)18-10-16-2/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRUALOXQBDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=C1C(=CC=C2)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


